molecular formula C6H9N3O2 B117758 2-Amino-4,6-dimethoxypyrimidine CAS No. 36315-01-2

2-Amino-4,6-dimethoxypyrimidine

Cat. No. B117758
CAS RN: 36315-01-2
M. Wt: 155.15 g/mol
InChI Key: LVFRCHIUUKWBLR-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethoxypyrimidine (ADM) is a derivative of pyrimidine and is an important intermediate of sulfonylurea herbicide . It has been identified as a degradation product of sulfosulphuron in agricultural soil . It was isolated as a metabolite during the biodegradation of bensulphuron-methyl by Penicillium pinophilum .


Synthesis Analysis

ADM can be prepared from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents . The best conversion (87.7%) of ADH and selectivity (40.5%) toward ADM were achieved under optimized conditions .


Molecular Structure Analysis

The empirical formula of ADM is C6H9N3O2 . Its molecular weight is 155.15 . The InChI string is 1S/C6H9N3O2/c1-10-4-3-5 (11-2)9-6 (7)8-4/h3H,1-2H3, (H2,7,8,9) .


Chemical Reactions Analysis

ADM is suitable for use in the preparation of cocrystal 2-amino-4,6-dimethoxypyrimidine-anthranilic acid (1/1) . It has been used in the synthesis of some effective and environmentally friendly pesticides, such as sulfonylurea herbicides .


Physical And Chemical Properties Analysis

ADM has a melting point of 94-96 °C . It has optical transparency of 55% in the entire visible region, a lower cut-off wavelength at 228 nm, and a bandgap at 5.2 eV .

Scientific Research Applications

Hydrogen Bonding and Crystal Structures

2-Amino-4,6-dimethoxypyrimidine is involved in the formation of hydrogen bonds leading to chains of fused rings and three-dimensional frameworks in crystal structures (Low et al., 2002). It also plays a role in the formation of centrosymmetric dimers and is part of the crystal structure of various compounds, providing insights into molecular interactions and arrangements (Fábry, 2016).

Synthesis and Antimicrobial Activity

2-Amino-4,6-dimethoxypyrimidine is a key component in the synthesis of new pyrimidine derivatives, which have been shown to exhibit good antibacterial activity. This highlights its potential in the development of new antimicrobial agents (Dişli et al., 2013).

Application in Dye-Sensitized Solar Cells

This compound has been investigated for its effects on polyvinylidene fluoride/potassium iodide/iodine-based solid polymer electrolytes in dye-sensitized solar cells. Research indicates that it can significantly influence the ionic conductivity and power conversion efficiency of these cells (Sundaramoorthy et al., 2020).

Optical Limiting and Nonlinear Optical Devices

2-Amino-4,6-dimethoxypyrimidine is a part of the structure of certain crystals that have potential applications in optical limiting and nonlinear optical devices. Its role in these applications is linked to its influence on the optical properties of these materials (Era et al., 2021).

Vibrational Spectroscopy and Structural Analysis

The compound's structure and vibrational spectra have been extensively studied using techniques like FTIR and FT-Raman spectroscopy. Such studies aid in understanding the molecular vibrations and structural characteristics of this pyrimidine derivative (Sundaraganesan et al., 2006).

Supramolecular Self Assemblies

It also plays a crucial role in the formation of supramolecular self-assemblies in polymorphs and solvates of aminopyrimidine and amino-s-triazines derivatives, contributing to our understanding of molecular self-assembly processes (Sundaramoorthy et al., 2014).

Safety And Hazards

ADM is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as STOT SE 3, with the target organ being the respiratory system . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

ADM has been widely used for the synthesis of some effective and environmentally friendly pesticides . It can also be used to synthesize thiourea compounds with broad-spectrum antimicrobial and insecticidal properties . The synthesis route with malononitrile as the raw material has small discharge of three wastes, which will be the main route for industrial synthesis in the future .

properties

IUPAC Name

4,6-dimethoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFRCHIUUKWBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074620
Record name 4,6-Dimethoxy-2-pyrimidinamine
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Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2-Pyrimidinamine, 4,6-dimethoxy-
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Product Name

2-Amino-4,6-dimethoxypyrimidine

CAS RN

36315-01-2
Record name 2-Amino-4,6-dimethoxypyrimidine
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Record name 2-Amino-4,6-dimethoxypyrimidine
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Record name 2-Pyrimidinamine, 4,6-dimethoxy-
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Record name 4,6-Dimethoxy-2-pyrimidinamine
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Record name 4,6-dimethoxypyrimidin-2-amine
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Record name 2-AMINO-4,6-DIMETHOXYPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
349
Citations
JN Low, A Quesada, A Marchal, M Melguizo… - … Section C: Crystal …, 2002 - scripts.iucr.org
Molecules of 2-amino-4,6-dimethoxypyrimidine, C6H9N3O2, (I), are linked by two N—H⋯N hydrogen bonds [H⋯N 2.23 and 2.50 Å, N⋯N 3.106 (2) and 3.261 (2) Å, and N—H⋯N 171 …
Number of citations: 29 scripts.iucr.org
K Thanigaimani, PT Muthiah… - … Section C: Crystal …, 2007 - scripts.iucr.org
(IUCr) Hydrogen-bonded supramolecular motifs in 2-amino-4,6-dimethoxypyrimidinium 4-hydroxybenzoate monohydrate, 2-amino-4,6-dimethoxypyrimidinium 6-carboxypyridine-2-…
Number of citations: 22 scripts.iucr.org
K Thanigaimani, PT Muthiah… - … Section E: Structure …, 2006 - scripts.iucr.org
In the title cocrystal, C6H9N3O2·C7H7NO2, the 2-amino-4,6-dimethoxypyrimidine molecule interacts with the carboxyl group of the 4-aminobenzoic acid molecule through N—H⋯O and …
Number of citations: 19 scripts.iucr.org
K Sundaramoorthy, SP Muthu… - Journal of Electronic …, 2020 - Springer
In this work, we have investigated the effects of 2-amino-4,6-dimethoxypyrimidine on polyvinylidene fluoride/potassium iodide/iodine (PVDF/KI/I 2 ) in dye-sensitized solar cells (DSSC). …
Number of citations: 3 link.springer.com
K Thanigaimani, PT Muthiah… - … Section E: Structure …, 2007 - scripts.iucr.org
In the title cocrystal, C6H9N3O2·C8H6O4, both carboxylic acid groups of phthalic acid form an R22(8) ring motif (through N—H⋯O and O—H⋯N hydrogen bonds) on either side of the 2-…
Number of citations: 12 scripts.iucr.org
N Sundaraganesan, KS Kumar, C Meganathan… - … Acta Part A: Molecular …, 2006 - Elsevier
The FTIR and FT-Raman spectra of 2-amino-4,6-dimethoxypyrimidine (2A46DMP) has been recorded in the region 4000–400cm −1 and 3500–100cm −1 , respectively. The optimized …
Number of citations: 59 www.sciencedirect.com
ROMU Jauhar, S Kalainathan… - Journal of Crystal Growth, 2015 - Elsevier
A new organic crystal, 2-amino 4, 6 dimethoxypyrimidine p-toluenesulfonic acid monohydrate (2ADPTS) was synthesized and crystals were grown from ethanolic solution by the slow …
Number of citations: 38 www.sciencedirect.com
X Ma, Y Zhen, S Jin, J Zhou, L Shi, W Xu… - Journal of Molecular …, 2024 - Elsevier
Eight crystals (1–8) derived from various substituted carboxylic acids of 2-pyrazinecarboxylic acid, 3,4-methylenedioxybenzoic acid, 4‑hydroxy-3-nitrobenzoic acid, 4‑chloro-2-…
Number of citations: 0 www.sciencedirect.com
W Qing, Y Xuwu, G Shengli, S Qizhen - … PAPERS-SLOVAK ACADEMY …, 2003 - chempap.org
The complexes of hydrous copper chloride and copper nitrate with 2-amino-4, 6-dimethoxypyrimidine (AMP) in the mole ratio of 1: 2 were prepared through reflux in alcohol. The …
Number of citations: 4 chempap.org
A Karthikeyan, P Thomas Muthiah… - … Section C: Structural …, 2016 - scripts.iucr.org
The coordination chemistry of mixed-ligand complexes continues to be an active area of research since these compounds have a wide range of applications. Many coordination …
Number of citations: 10 scripts.iucr.org

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